molecular formula C23H17ClF3N3O B392920 2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B392920
M. Wt: 443.8g/mol
InChI Key: HZROCXBZMPPRIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a quinoline backbone, which is a heterocyclic aromatic organic compound, and is substituted with several functional groups, including an amino group, a chloro group, and a trifluoromethyl group. The presence of these groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multiple steps. One common method starts with the diazotization of p-trifluoromethylaniline, followed by a condensation reaction with ethyl 2,3-dicyanopropionate under weakly acidic conditions. The resulting intermediate undergoes cyclization and chlorination to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds.

Scientific Research Applications

2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-4-phenyl-1,4,5,6,7,8-hexah

Properties

Molecular Formula

C23H17ClF3N3O

Molecular Weight

443.8g/mol

IUPAC Name

2-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-4-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C23H17ClF3N3O/c24-16-10-9-14(23(25,26)27)11-18(16)30-17-7-4-8-19(31)21(17)20(15(12-28)22(30)29)13-5-2-1-3-6-13/h1-3,5-6,9-11,20H,4,7-8,29H2

InChI Key

HZROCXBZMPPRIW-UHFFFAOYSA-N

SMILES

C1CC2=C(C(C(=C(N2C3=C(C=CC(=C3)C(F)(F)F)Cl)N)C#N)C4=CC=CC=C4)C(=O)C1

Canonical SMILES

C1CC2=C(C(C(=C(N2C3=C(C=CC(=C3)C(F)(F)F)Cl)N)C#N)C4=CC=CC=C4)C(=O)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.